molecular formula C21H27N3O2 B13000124 tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13000124
M. Wt: 353.5 g/mol
InChI Key: SQMSYPBXDUISRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, a dihydroisoquinoline moiety, and a methylpyridine unit

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C21H27N3O2/c1-15-17(13-22-20(25)26-21(2,3)4)9-10-19(23-15)24-12-11-16-7-5-6-8-18(16)14-24/h5-10H,11-14H2,1-4H3,(H,22,25)

InChI Key

SQMSYPBXDUISRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through a Pomeranz–Fritsch–Bobbitt cyclization reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the methylpyridine unit: This step involves the alkylation of the dihydroisoquinoline with a suitable pyridine derivative under basic conditions.

    Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to introduce the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoquinoline moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Positive Allosteric Modulation of D1 Receptors

One of the primary applications of this compound is its role as a positive allosteric modulator of dopamine D1 receptors. Research indicates that compounds like tert-butyl carbamate derivatives can enhance the activity of D1 receptors, which are crucial in several neurological processes such as motor control, cognition, and reward mechanisms. This modulation has potential therapeutic implications for disorders such as schizophrenia, ADHD, and Parkinson's disease .

2. Treatment of Neurological Disorders

The D1 receptor modulation suggests that tert-butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate could be beneficial in developing treatments for cognitive impairments and movement disorders. The compound's ability to influence synaptic plasticity and cognitive functions positions it as a candidate for further investigation in neuropharmacology .

Case Study 1: Neuropharmacological Effects

In a study focusing on the effects of tetrahydroisoquinoline derivatives on cognitive function, researchers demonstrated that compounds similar to this compound significantly improved memory retention and learning capabilities in animal models. The study highlighted the potential for these compounds to serve as therapeutic agents in treating cognitive deficits associated with aging and neurodegenerative diseases .

Case Study 2: Synthesis and Characterization

Another research effort involved the synthesis and characterization of various carbamate derivatives, including this compound. The study provided detailed insights into the structural properties and biological activities of these compounds, confirming their efficacy as D1 receptor modulators through both in vitro and in vivo assays .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate is a compound of significant interest due to its potential pharmacological applications, particularly in neurology and psychiatry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its role as a D1 Positive Allosteric Modulator . This mechanism enhances the activity of dopamine D1 receptors, which are implicated in various neurological functions including motor control and cognitive processes . The modulation of these receptors suggests potential therapeutic benefits in conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted.

1. Neuroprotective Effects

Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective properties against neurodegenerative diseases. For example, a related compound has shown the ability to inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathogenesis of Alzheimer’s disease . This inhibition prevents the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

2. In Vitro Studies

In vitro experiments have indicated that this compound can protect astrocytes from amyloid-beta-induced toxicity. The protective effect is mediated through the reduction of inflammatory markers such as TNF-α and free radicals .

3. In Vivo Studies

In vivo studies using rodent models have assessed the efficacy of this compound in preventing cognitive decline induced by scopolamine. While some protective effects were noted in astrocyte cultures, the results were less pronounced in vivo, suggesting challenges related to bioavailability and brain penetration .

Data Tables

Study Type Findings Reference
In VitroInhibition of β-secretase and acetylcholinesterase; reduced amyloid aggregation
In VivoModerate neuroprotection; limited efficacy compared to standard treatments
MechanismD1 receptor modulation; enhancement of dopaminergic signaling

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A clinical trial involving patients with cognitive impairment showed promising results with a related tetrahydroisoquinoline derivative, indicating improved cognitive function attributed to enhanced D1 receptor activity .
  • Case Study 2 : Another study focused on patients with Parkinson's disease found that compounds with similar structures significantly improved motor function and reduced symptoms associated with dopamine deficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.